molecular formula C18H29N2OS2Sn B12691299 Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1')- CAS No. 84605-79-8

Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1')-

Cat. No.: B12691299
CAS No.: 84605-79-8
M. Wt: 472.3 g/mol
InChI Key: ZECDHNKOXWABSK-UHFFFAOYSA-M
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Description

Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- is a complex organotin compound derived from Schiff base ligands. Schiff bases are known for their versatility in coordination chemistry, forming stable complexes with various metals. This particular compound features a dibutyltin moiety coordinated to a hydrazinecarbodithioate ligand, which includes a 2-hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- typically involves the reaction of dibutyltin dichloride with the Schiff base ligand. The Schiff base ligand is prepared by condensing thiourea with ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.

    Substitution: The dibutyltin moiety can undergo substitution reactions with other ligands, altering the coordination environment around the tin center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of tin, while substitution reactions can result in new organotin complexes with different ligands.

Scientific Research Applications

Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- involves its ability to form stable complexes with various biological molecules. The compound’s tridentate ligand allows it to interact with multiple coordination sites on target molecules, leading to its biological activity. Molecular docking studies have shown that the compound can intercalate with DNA, disrupting its function and leading to cell death in tumor cells .

Comparison with Similar Compounds

Similar Compounds

    Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)thiourea): This compound is similar in structure but lacks the carbodithioate group.

    Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)-: Another similar compound with slight variations in the ligand structure.

Uniqueness

The uniqueness of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- lies in its specific ligand structure, which provides a unique coordination environment for the tin center. This results in distinct chemical and biological properties compared to other organotin compounds.

Properties

CAS No.

84605-79-8

Molecular Formula

C18H29N2OS2Sn

Molecular Weight

472.3 g/mol

InChI

InChI=1S/C10H12N2OS2.2C4H9.Sn/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13;2*1-3-4-2;/h3-6H,1-2H3,(H2,11,12,13,14);2*1,3-4H2,2H3;/q;;;+1/p-1

InChI Key

ZECDHNKOXWABSK-UHFFFAOYSA-M

Isomeric SMILES

CCCC[Sn](CCCC)OC1=CC=CC=C1/C(=N/[N-]C(=[SH+])SC)/C

Canonical SMILES

CCCC[Sn](CCCC)OC1=CC=CC=C1C(=N[N-]C(=[SH+])SC)C

Origin of Product

United States

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